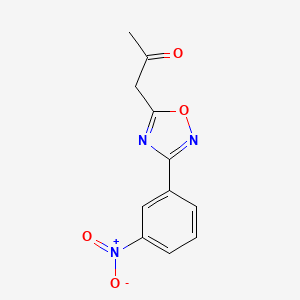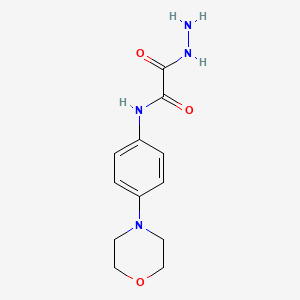![molecular formula C11H9N5O2S B8591028 1-(2-methylsulfonylpyrimidin-4-yl)imidazo[4,5-c]pyridine](/img/structure/B8591028.png)
1-(2-methylsulfonylpyrimidin-4-yl)imidazo[4,5-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-methylsulfonylpyrimidin-4-yl)imidazo[4,5-c]pyridine is a heterocyclic compound that combines the structural features of pyrimidine and benzimidazole
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methylsulfonylpyrimidin-4-yl)imidazo[4,5-c]pyridine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4,6-dimethoxy-2-methanesulfonyl pyrimidine with appropriate benzimidazole derivatives under controlled conditions . The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-methylsulfonylpyrimidin-4-yl)imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions often involve the use of bases like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines and benzimidazoles, which can be further utilized in different chemical and pharmaceutical applications.
Aplicaciones Científicas De Investigación
1-(2-methylsulfonylpyrimidin-4-yl)imidazo[4,5-c]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(2-methylsulfonylpyrimidin-4-yl)imidazo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved . Additionally, it can modulate receptor activity, leading to changes in cellular signaling and function.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminopyrimidine Derivatives: These compounds share the pyrimidine core and exhibit similar biological activities.
Benzimidazole Derivatives: Compounds like 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine have structural similarities and comparable pharmacological properties.
Uniqueness
1-(2-methylsulfonylpyrimidin-4-yl)imidazo[4,5-c]pyridine is unique due to its combined structural features of pyrimidine and benzimidazole, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and drug development.
Propiedades
Fórmula molecular |
C11H9N5O2S |
|---|---|
Peso molecular |
275.29 g/mol |
Nombre IUPAC |
1-(2-methylsulfonylpyrimidin-4-yl)imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C11H9N5O2S/c1-19(17,18)11-13-5-3-10(15-11)16-7-14-8-6-12-4-2-9(8)16/h2-7H,1H3 |
Clave InChI |
TZSMBTDQLOYMBE-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=NC=CC(=N1)N2C=NC3=C2C=CN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1-Methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)acetic acid](/img/structure/B8590949.png)
![4-[4'-(Phenylethynyl)phenylethynyl]phenylbromide](/img/structure/B8590953.png)
![3-[(Oxiran-2-yl)methyl]-2-(propan-2-yl)-1,3-oxazolidine](/img/structure/B8590958.png)
![(S)-(4-Methyl-4-azaspiro[2.4]heptan-5-yl)methanol](/img/structure/B8590965.png)

![[(E)-1-Azabicyclo[2.2.2]octane-3-ylidene]acetic acid methyl ester](/img/structure/B8590987.png)








